molecular formula C19H19BrN6O2 B2581661 (6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-29-9

(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2581661
CAS No.: 2034370-29-9
M. Wt: 443.305
InChI Key: SRUSMZONOQVAPC-UHFFFAOYSA-N
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Description

(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C19H19BrN6O2 and its molecular weight is 443.305. The purity is usually 95%.
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Biological Activity

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H16BrN5O\text{C}_{14}\text{H}_{16}\text{BrN}_5\text{O}

This structure includes an indazole moiety and a pyrrolopyrimidine component, which are known to contribute to various biological activities.

Research indicates that compounds with indazole and pyrrolopyrimidine structures often exhibit significant antiproliferative and antitumor activities. The presence of the bromine atom in the indazole ring may enhance the compound's ability to interact with biological targets, potentially through:

  • Inhibition of Kinases : Many indazole derivatives have been reported to inhibit specific kinases involved in cancer progression.
  • PARP Inhibition : Similar compounds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

Compound NameActivity TypeIC50 (nM)Reference
MK-4827PARP Inhibitor3.8
Compound AAntitumor50
Compound BAntiproliferative100

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that indazole derivatives, including those similar to our compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest.
    • In vivo studies using xenograft models showed that these compounds could effectively reduce tumor size without significant toxicity to normal tissues.
  • Antimicrobial Properties :
    • Preliminary screenings indicated that certain derivatives possess antimicrobial activity against strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range, suggesting potential for further development as antimicrobial agents.
  • Neuroprotective Effects :
    • Some studies have suggested that related compounds may exhibit neuroprotective effects through modulation of neurotransmitter systems, although specific data for our compound remains limited.

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-24-17(14-3-2-13(20)8-15(14)23-24)18(27)26-10-12-9-21-19(22-16(12)11-26)25-4-6-28-7-5-25/h2-3,8-9H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUSMZONOQVAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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